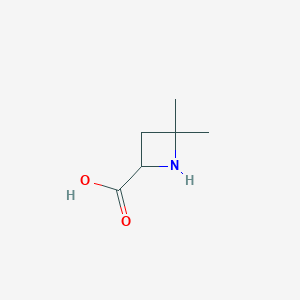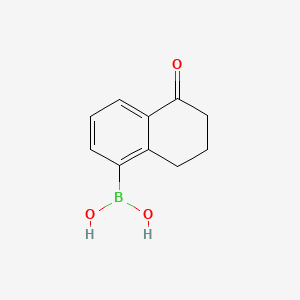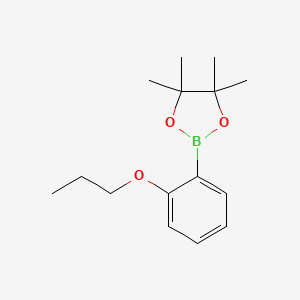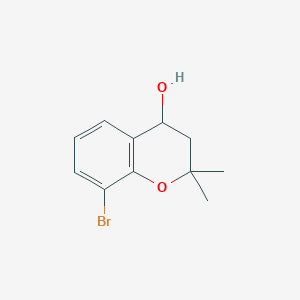
(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is known for its versatility and is widely used in the synthesis of biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride typically involves the use of glycine ethyl ester as a starting material. The process includes amino addition, protective group strategies, and ring closure reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different derivatives.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Plays a role in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing metabolic pathways and cellular processes. The compound’s stereochemistry is crucial for its binding affinity and activity .
相似化合物的比较
Similar Compounds
- (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
- (3R,4S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
What sets (3R,4S)-pyrrolidine-3,4-dicarboxylic acid hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique biological activity and selectivity. This makes it a valuable compound for targeted drug design and development.
属性
分子式 |
C6H10ClNO4 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
(3S,4R)-pyrrolidine-3,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4+; |
InChI 键 |
OFHYMQZHRBRGDB-HKTIBRIUSA-N |
手性 SMILES |
C1[C@H]([C@H](CN1)C(=O)O)C(=O)O.Cl |
规范 SMILES |
C1C(C(CN1)C(=O)O)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride](/img/structure/B13469659.png)
![2-Benzoyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13469677.png)

![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)

![rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13469692.png)

![2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13469700.png)

![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride](/img/structure/B13469706.png)
![4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)

![Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13469724.png)
![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)
